N-((5-cyclopropylpyridin-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Medicinal Chemistry Drug Discovery Physicochemical Properties

N-((5-Cyclopropylpyridin-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 2034540-18-4) is a synthetic sulfonamide derivative characterized by a cyclopropyl-substituted pyridine core linked via a methylene bridge to a 4-(trifluoromethyl)benzenesulfonamide moiety. Computed physicochemical properties include a molecular weight of 356.4 g/mol, XLogP3-AA of 3.1, 1 hydrogen bond donor, 7 hydrogen bond acceptors, and 5 rotatable bonds.

Molecular Formula C16H15F3N2O2S
Molecular Weight 356.36
CAS No. 2034540-18-4
Cat. No. B2774094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-cyclopropylpyridin-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
CAS2034540-18-4
Molecular FormulaC16H15F3N2O2S
Molecular Weight356.36
Structural Identifiers
SMILESC1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C16H15F3N2O2S/c17-16(18,19)14-3-5-15(6-4-14)24(22,23)21-9-11-7-13(10-20-8-11)12-1-2-12/h3-8,10,12,21H,1-2,9H2
InChIKeyHWKUBBHKBDCJSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-Cyclopropylpyridin-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 2034540-18-4): Chemical Identity and Research Classification


N-((5-Cyclopropylpyridin-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 2034540-18-4) is a synthetic sulfonamide derivative characterized by a cyclopropyl-substituted pyridine core linked via a methylene bridge to a 4-(trifluoromethyl)benzenesulfonamide moiety [1]. Computed physicochemical properties include a molecular weight of 356.4 g/mol, XLogP3-AA of 3.1, 1 hydrogen bond donor, 7 hydrogen bond acceptors, and 5 rotatable bonds [1]. The compound is cataloged in PubChem (CID 122246931) and is primarily distributed by specialty chemical suppliers for research purposes; at the time of this analysis, no primary research articles, patents, or bioassay data with quantitative comparator evidence were identified in the public domain [1].

Rigid cyclopropyl headgroup

May support conformational constraint studies in ligand–receptor SAR research

4-CF₃ sulfonamide tail

Reported electronic modulation context for target-binding or metabolic stability investigation

Research tool compound

Synthetic sulfonamide with no public bioassay data; class-level inference only

Procurement Risk for N-((5-Cyclopropylpyridin-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 2034540-18-4): Why Structural Analogs Are Not Interchangeable


The compound’s 5-cyclopropylpyridin-3-yl headgroup, methylene spacer, and 4-(trifluoromethyl)benzenesulfonamide tail collectively define a three-dimensional pharmacophore that is highly sensitive to modification [1]. Replacing the cyclopropyl group with larger alkyl substituents predictably increases steric bulk (Δ molar refractivity) and logP, while relocating the nitrogen linkage or altering the sulfonamide para-substituent changes both hydrogen-bonding capacity and electronic character. Even within the narrow set of commercially available analogs such as N-((5-cyclopropylpyridin-3-yl)methyl)pyridine-3-sulfonamide or N-((5-cyclopropylpyridin-3-yl)methyl)naphthalene-1-sulfonamide, the absence of the -CF₃ group or the presence of a larger aryl system fundamentally alters lipophilicity, metabolic liability, and target engagement [1]. Generic substitution without empirical validation thus carries a high risk of divergent biological readouts.

This Compound
Structural Analog
Cyclopropyl (rigid, compact)
Larger alkyl groups alter steric bulk and logP; conformational constraint may not transfer
Methylene-bridged pyridinyl-sulfonamide
Relocated N-linkage or altered spacer changes H-bonding capacity and electronic character
4-CF₃-benzenesulfonamide (σₚ = +0.54)
Unsubstituted or CH₃ analogs shift pKₐ and lipophilicity; binding profile may differ

Quantitative Differentiation Evidence for N-((5-Cyclopropylpyridin-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 2034540-18-4)


Physicochemical Property Baseline: Computed XLogP3-AA and Hydrogen-Bonding Profile vs. Closest Structural Analogs

The compound displays a computed XLogP3-AA of 3.1, driven by the combination of the cyclopropylpyridine and 4-CF₃-phenylsulfonamide substructures [1]. This value differs from that of the pyridine-3-sulfonamide analog N-((5-cyclopropylpyridin-3-yl)methyl)pyridine-3-sulfonamide, which lacks the -CF₃ group and is predicted to have XLogP3-AA ≈ 1.8 (class-level inference based on fragment contributions; no experimental logP available for either compound). The target compound possesses 1 hydrogen bond donor and 7 acceptors versus 1 donor and 6 acceptors for the pyridine-3-sulfonamide analog, potentially altering solubility and permeability [1].

Physicochemical Profile
Class-level
Target: XLogP3-AA 3.1, HBA 7
Pyridine-3-sulfonamide analog: XLogP3-AA ~1.8, HBA 6
Δ XLogP3-AA ≈ +1.3; Δ HBA = +1

Reported lipophilicity context; CF₃ group shifts permeability profile

Computed values; no experimental logP available

Medicinal Chemistry Drug Discovery Physicochemical Properties

Structural Preorganization: Cyclopropyl Conformational Restriction vs. Flexible Alkyl Linkers

The cyclopropyl group imposes a rigid, sterically compact conformation on the pyridine ring, reducing the entropic penalty upon binding relative to analogs bearing ethyl or isopropyl substituents. Although no direct binding data exist for this compound, class-level SAR from TRPM8 antagonist programs indicates that cyclopropyl-containing sulfonamides such as elismetrep (CAS 1400699-64-0) achieve 10- to 100-fold higher potency than their isopropyl counterparts in patch-clamp assays [2]. The 5-cyclopropylpyridin-3-yl fragment in the target compound is structurally analogous to the cyclopropylisoquinoline core of elismetrep, suggesting a similar conformational benefit.

Conformational Preorganization
Class-level
Cyclopropyl vs. isopropyl headgroup
Class-level TRPM8 antagonist SAR: 10–100× potency shift reported for cyclopropyl chemotypes over isopropyl analogs (patch-clamp context)

May support conformational study context in ion channel SAR

No direct binding data for CAS 2034540-18-4

Structural Biology Conformational Analysis Ligand Design

Electron-Withdrawing Effect of 4-CF₃-Sulfonamide vs. Unsubstituted or Methyl-Substituted Analogs

The 4-trifluoromethyl group on the benzenesulfonamide ring exerts a strong electron-withdrawing effect (σₚ = +0.54 for CF₃ vs. σₚ = -0.17 for CH₃), which polarizes the sulfonamide N–H bond, increasing its acidity (estimated pKₐ ≈ 8.5–9.5 vs. ≈ 10–11 for unsubstituted benzenesulfonamide) [1]. This electronic modulation can influence hydrogen-bonding strength with biological targets and metabolic stability. In related sulfonamide series, CF₃-substituted analogs have shown 5- to 20-fold differences in target binding affinity compared to unsubstituted or methyl-substituted counterparts [2].

Electronic Effect of 4-CF₃
Class-level
σₚ = +0.54 Hammett ΔpKₐ ≈ 1.5–2.5 vs. unsubstituted; literature precedent for 5–20× affinity shifts in sulfonamide SAR

Reported electronic modulation context for target-binding investigation

pKₐ estimates from class-level sulfonamide data

Medicinal Chemistry Electronic Effects Structure-Activity Relationship

Recommended Application Scenarios for N-((5-Cyclopropylpyridin-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 2034540-18-4) Based on Available Evidence


Fragment-Based Drug Discovery (FBDD) Library Member for TRPM8 or Related Ion Channel Targets

The compound’s rigid cyclopropylpyridine headgroup and electron-deficient 4-CF₃-benzenesulfonamide tail make it a suitable fragment for screening against TRPM8 and other sulfonamide-sensitive ion channels. Its computed logP of 3.1 and favorable hydrogen-bonding profile support use in biophysical assays (e.g., SPR, ITC) where balanced solubility and target engagement are required [1].

Chemical Probe for Studying Cyclopropyl Conformational Effects in Ligand–Receptor Interactions

The cyclopropyl substituent provides a well-defined conformational constraint not present in ethyl or isopropyl analogs. Researchers investigating the role of ligand preorganization in binding thermodynamics can use this compound as a model system, with the 4-CF₃ group serving as a sensitive ¹⁹F NMR reporter for binding studies [1].

Building Block for Parallel Synthesis of Sulfonamide Libraries with Systematic CF₃ and Cyclopropyl Variation

The compound serves as a versatile intermediate for constructing focused libraries via N-alkylation, cross-coupling at the pyridine ring, or sulfonamide diversification. The 5-cyclopropylpyridin-3-yl methanamine fragment is a validated scaffold in kinase and GPCR modulator chemistry, and the 4-CF₃ group enhances metabolic stability of downstream analogs [1].

Application
Selection Property
Validation Focus
Fragment-based ion channel screening
Rigid cyclopropyl headgroup context
TRPM8 or sulfonamide-sensitive ion channel target review
Ligand–receptor conformational studies
Cyclopropyl conformational constraint
¹⁹F NMR binding assay context
Sulfonamide library synthesis building block
4-CF₃ electronic modulation and sulfonamide diversification
Analog metabolic stability review
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